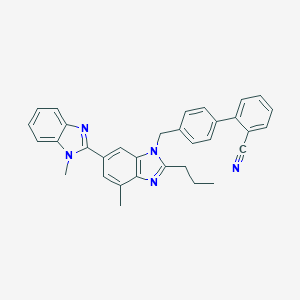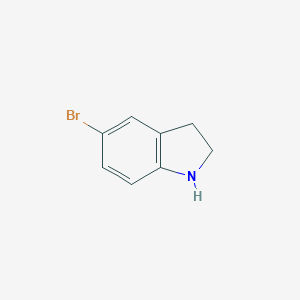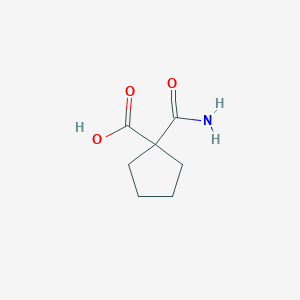
1-((1H-Benzotriazol-L-yl)methyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-Benzotriazol-L-yl)methyl)pyridinium, also known as BtMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BtMP is an organic compound that belongs to the class of pyridinium compounds, and it has a molecular formula of C12H10N4.
Wirkmechanismus
The mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is not fully understood, but it is believed to involve the inhibition of enzymes involved in viral replication and cancer cell proliferation. This compound has been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation. This compound has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its stability, which allows for long-term storage and use. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 1-((1H-Benzotriazol-L-yl)methyl)pyridinium. One direction is the development of this compound-based antiviral and anticancer drugs. Another direction is the exploration of this compound's potential as a catalyst for organic reactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential as an antiviral and anticancer agent, as well as its potential as a stabilizer for polymers and a corrosion inhibitor for metals. While there are advantages and limitations to using this compound in lab experiments, its potential as a catalyst for organic reactions and its anti-inflammatory and antioxidant properties make it a promising compound for future research.
Synthesemethoden
1-((1H-Benzotriazol-L-yl)methyl)pyridinium can be synthesized using various methods, including the reaction of 1H-benzotriazole and 4-chloromethylpyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biological research. In material science, this compound has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds. In biological research, this compound has been studied for its potential as an antiviral and anticancer agent.
Eigenschaften
| 125713-96-4 | |
Molekularformel |
C12H11N4+ |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
1-(pyridin-1-ium-1-ylmethyl)benzotriazole |
InChI |
InChI=1S/C12H11N4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16/h1-9H,10H2/q+1 |
InChI-Schlüssel |
ZNPLOJPOKFITRO-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
Synonyme |
1-(pyridin-1-ylmethyl)benzotriazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)

